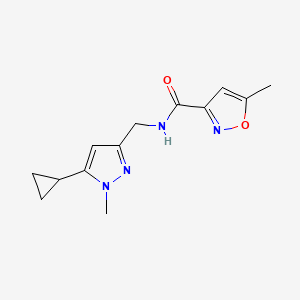

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-8-5-11(16-19-8)13(18)14-7-10-6-12(9-3-4-9)17(2)15-10/h5-6,9H,3-4,7H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBKQXZOVJPSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Formation of the Isoxazole Ring: The isoxazole ring is typically synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

Coupling Reactions: The final step involves coupling the pyrazole and isoxazole intermediates through amide bond formation, using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and isoxazole rings.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole and isoxazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole or isoxazole derivatives.

Scientific Research Applications

Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide exhibits potential biological activities, particularly in the following areas:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer pathways, potentially leading to its use as an anticancer agent. The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

The compound has shown promise in preclinical models for reducing inflammation, making it a candidate for developing treatments for inflammatory diseases.

Neurological Applications

Given its structural features, there is potential for this compound to interact with neurological targets, which may lead to applications in treating neurodegenerative disorders.

Applications in Research and Industry

This compound serves as a valuable tool in both academic and industrial research settings:

- Pharmaceutical Development : The compound can be utilized as a lead structure for the development of new drugs targeting various diseases.

- Chemical Biology : It can act as a building block for synthesizing more complex molecules, contributing to advancements in chemical biology.

- Agrochemical Industry : Its unique properties may also find applications in developing agrochemicals, enhancing crop protection strategies.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models. |

| Study C | Neuroprotective Effects | Indicated potential protective effects against neurodegeneration in preclinical trials. |

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s cyclopropyl group on the pyrazole ring contrasts with electron-withdrawing groups (e.g., chloro, cyano) in derivatives. Cyclopropyl may enhance metabolic stability by reducing oxidative metabolism .

- Synthetic Efficiency : Yields for EDCI/HOBt-mediated couplings (e.g., 68% for 3a ) suggest moderate efficiency, though data for the target compound is unavailable.

- Isoxazole vs. Thiazole : Unlike thiazole-containing analogs (e.g., ), the isoxazole ring in the target compound may confer distinct electronic and hydrogen-bonding properties .

Key Observations :

- Toxicity : While direct data for the target compound is lacking, structurally related N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide exhibits acute oral toxicity (H302) and skin irritation (H315) .

- Solubility : The carboxamide group in the target compound may improve aqueous solubility compared to halogenated derivatives (e.g., 3a) .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 1448123-19-0 |

| SMILES | Cn1nc(CNC(=O)c2cccn(C)c2=O)cc1C1CC1 |

This structure features a pyrazole ring connected to an isoxazole moiety, which is known to influence its biological activity.

This compound exhibits several mechanisms of action, primarily through its interaction with various molecular targets:

- Kinase Inhibition : This compound has been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical in various tumor types. These interactions lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Anti-inflammatory Activity : The compound also displays significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect is particularly relevant in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially disrupting bacterial membranes and leading to cell lysis .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazole and isoxazole rings can significantly affect the biological activity of the compound. For instance:

- Cyclopropyl Substitution : The presence of the cyclopropyl group enhances the lipophilicity and bioavailability of the compound, making it more effective in cellular environments.

- Amide Bond : The amide linkage is crucial for maintaining structural integrity and facilitating interactions with target proteins.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited cell growth in various cancer cell lines, including breast and prostate cancer cells. The combination treatment with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .

- Anti-inflammatory Effects : In a model of endotoxin-induced inflammation, this compound significantly reduced levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. Can continuous-flow chemistry improve the scalability of this compound’s synthesis?

- Methodological Answer : Implement microreactor systems for exothermic steps (e.g., cyclopropane ring formation). Optimize residence time and temperature gradients using inline FTIR monitoring. This approach reduces byproducts and enhances reproducibility compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.